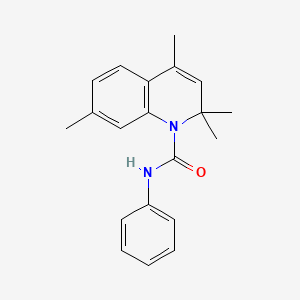
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a 4-chlorophenyl group and a 4-methoxybenzene group attached to a carbothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-chlorophenyl) 4-methoxybenzenecarbothioate typically involves the reaction of 4-chlorothiophenol with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-chlorothiophenol+4-methoxybenzoyl chloride→S-(4-chlorophenyl) 4-methoxybenzenecarbothioate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(4-chlorophenyl) 4-methoxybenzenecarbothioate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur species.
Substitution: Substituted thioesters or aromatic compounds.
Applications De Recherche Scientifique
Chemistry: S-(4-chlorophenyl) 4-methoxybenzenecarbothioate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of thioesters on cellular processes. It may also be used as a probe to investigate enzyme-substrate interactions involving thioester bonds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of enzyme inhibitors or other bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations.
Mécanisme D'action
The mechanism of action of S-(4-chlorophenyl) 4-methoxybenzenecarbothioate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pathways involved may include the formation of thioester intermediates and subsequent hydrolysis or substitution reactions.
Comparaison Avec Des Composés Similaires
- S-(4-chlorophenyl) 2-methoxybenzenecarbothioate
- S-(4-chlorophenyl) 3,5-dichloro-4-methoxybenzenecarbothioate
Comparison:
- S-(4-chlorophenyl) 2-methoxybenzenecarbothioate has a similar structure but with a different position of the methoxy group, which can affect its reactivity and biological activity.
- S-(4-chlorophenyl) 3,5-dichloro-4-methoxybenzenecarbothioate contains additional chlorine atoms, which can influence its chemical properties and potential applications.
Uniqueness: S-(4-chlorophenyl) 4-methoxybenzenecarbothioate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group and a 4-methoxybenzene group makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-17-12-6-2-10(3-7-12)14(16)18-13-8-4-11(15)5-9-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLNMIQGMWGOLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidine-1-carboxamide](/img/structure/B5766372.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5766385.png)
![5-{[2-(dimethylamino)ethyl]amino}-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5766398.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5766406.png)


![(4E)-4-[[2-[(2-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B5766445.png)

![1-{2-[(2-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5766463.png)
![5-[(3-Chlorophenyl)iminomethyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B5766470.png)
![N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5766474.png)


